molecular formula C13H21N B1268278 Butyl(1-phenylpropyl)amine CAS No. 92111-07-4

Butyl(1-phenylpropyl)amine

Cat. No.: B1268278
CAS No.: 92111-07-4
M. Wt: 191.31 g/mol
InChI Key: BQNBGUDSGSWTRR-UHFFFAOYSA-N
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Description

Butyl(1-phenylpropyl)amine is an organic compound with the molecular formula C13H21N. It is a versatile small molecule that finds applications in various fields of scientific research and industry. The compound is characterized by a butyl group attached to a 1-phenylpropylamine moiety, making it a primary amine with a unique structural configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Butyl(1-phenylpropyl)amine typically involves the alkylation of 1-phenylpropylamine with butyl halides. One common method is the nucleophilic substitution reaction where 1-phenylpropylamine reacts with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same nucleophilic substitution reaction but optimized for large-scale production with controlled temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Butyl(1-phenylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Butyl(1-phenylpropyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-Phenylpropylamine: Lacks the butyl group, making it less hydrophobic.

    Butylamine: Lacks the phenylpropyl group, resulting in different reactivity and applications.

    Phenethylamine: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness: Butyl(1-phenylpropyl)amine is unique due to its combination of a butyl group and a 1-phenylpropylamine moiety, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-(1-phenylpropyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-3-5-11-14-13(4-2)12-9-7-6-8-10-12/h6-10,13-14H,3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNBGUDSGSWTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(CC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328414
Record name N-(1-phenylpropyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92111-07-4
Record name N-(1-phenylpropyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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